Hdbtu
Overview
Description
2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate: (HDBTU) is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its high efficiency and mild reaction conditions, making it a popular choice in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: HDBTU can be synthesized by reacting 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-amine with trimethylthiourea in the presence of hexafluorophosphoric acid. The reaction typically occurs under mild conditions and yields a white to light yellow solid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: HDBTU primarily undergoes substitution reactions, particularly in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxylic acids .
Common Reagents and Conditions:
Reagents: 1-Hydroxybenzotriazole (HOBt), carboxylic acids, amines.
Conditions: Mild conditions, typically at room temperature or slightly elevated temperatures.
Major Products: The major products formed from reactions involving this compound are peptides, where the carboxylic acid group of one amino acid is coupled with the amine group of another .
Scientific Research Applications
HDBTU is extensively used in various fields of scientific research:
Mechanism of Action
HDBTU activates carboxylic acids by forming a stabilized 1-Hydroxybenzotriazole (HOBt) leaving group. The carboxyl group of the acid attacks the imide carbonyl carbon of this compound, forming an activated ester. This ester is then attacked by an amine, leading to the formation of the desired amide bond and the release of the benzotriazole N-oxide .
Comparison with Similar Compounds
1-Hydroxybenzotriazole (HOBt): Often used in conjunction with HDBTU to reduce racemization during peptide synthesis.
N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in peptide synthesis but less efficient and more prone to side reactions.
O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU): Similar to this compound but with slightly different reactivity and efficiency.
Uniqueness of this compound: this compound is unique due to its high efficiency, mild reaction conditions, and reduced racemization compared to other coupling reagents. Its ability to form stable intermediates and facilitate smooth peptide bond formation makes it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYDGCPRFFOXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N5O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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